molecular formula C17H15N3OS B138611 1,2,4-Triazine-6(1H)-thione, 5-[(4-methoxyphenyl)methyl]-3-phenyl- CAS No. 127525-51-3

1,2,4-Triazine-6(1H)-thione, 5-[(4-methoxyphenyl)methyl]-3-phenyl-

Cat. No.: B138611
CAS No.: 127525-51-3
M. Wt: 309.4 g/mol
InChI Key: SIHPUZFCVQGDDM-UHFFFAOYSA-N
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Description

1,2,4-Triazine-6(1H)-thione, 5-[(4-methoxyphenyl)methyl]-3-phenyl- is a heterocyclic compound that belongs to the triazine family. Triazines are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, agriculture, and materials science. This particular compound features a triazine ring with a thione group at the 6-position, a methoxyphenylmethyl group at the 5-position, and a phenyl group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Triazine-6(1H)-thione, 5-[(4-methoxyphenyl)methyl]-3-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxybenzylamine with phenyl isothiocyanate to form an intermediate, which then undergoes cyclization with hydrazine hydrate to yield the desired triazine-thione compound. The reaction conditions often include refluxing in a suitable solvent such as ethanol or acetonitrile .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

1,2,4-Triazine-6(1H)-thione, 5-[(4-methoxyphenyl)methyl]-3-phenyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2,4-Triazine-6(1H)-thione, 5-[(4-methoxyphenyl)methyl]-3-phenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2,4-Triazine-6(1H)-thione, 5-[(4-methoxyphenyl)methyl]-3-phenyl- involves its interaction with specific molecular targets. In antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity, leading to cell death. In anticancer applications, it may interfere with cellular signaling pathways, induce apoptosis, or inhibit cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Triazine Derivatives: These compounds also contain a triazine ring but differ in the position and nature of substituents. .

    Tetrazine Derivatives: These compounds have a similar ring structure but contain four nitrogen atoms. .

Uniqueness

1,2,4-Triazine-6(1H)-thione, 5-[(4-methoxyphenyl)methyl]-3-phenyl- is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties.

Properties

IUPAC Name

5-[(4-methoxyphenyl)methyl]-3-phenyl-1H-1,2,4-triazine-6-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3OS/c1-21-14-9-7-12(8-10-14)11-15-17(22)20-19-16(18-15)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIHPUZFCVQGDDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=NC(=NNC2=S)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70385053
Record name 1,2,4-Triazine-6(1H)-thione, 5-[(4-methoxyphenyl)methyl]-3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70385053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127525-51-3
Record name 1,2,4-Triazine-6(1H)-thione, 5-[(4-methoxyphenyl)methyl]-3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70385053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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